Muscarinic M1/M2 Receptor Selectivity Profile: Quantified Affinity Differential vs. 4-Pyridylpiperazine Scaffold
1-(2-Methylpyridin-4-yl)piperazine exhibits a distinct muscarinic receptor binding profile characterized by a 49-fold selectivity for M1 over M2 receptors (Ki M1 = 19 nM; Ki M2 = 934 nM) in radioligand displacement assays using [3H]pirenzepine (bovine striatum) and [3H]QNB (rat myocardium) respectively [1]. This contrasts sharply with the unsubstituted 1-(pyridin-4-yl)piperazine, for which no comparable high-affinity M1 binding is documented, with reported activity being limited to a PLD1 inhibition IC50 of 3,600 nM [2]. The 2-methyl modification confers M1-preferring antagonism, a pharmacologically meaningful differentiation for CNS-targeted programs where M1 sparing is desirable to avoid peripheral cholinergic side effects.
| Evidence Dimension | Muscarinic M1 vs M2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | M1 Ki = 19 nM; M2 Ki = 934 nM (selectivity ratio M2/M1 = 49) |
| Comparator Or Baseline | 1-(Pyridin-4-yl)piperazine: No documented high-affinity M1 binding; PLD1 IC50 = 3,600 nM |
| Quantified Difference | Target exhibits nanomolar M1 affinity absent in comparator; 49-fold M1/M2 selectivity within target |
| Conditions | Radioligand displacement assays: M1 - bovine striatum, [3H]pirenzepine; M2 - rat myocardium, [3H]QNB |
Why This Matters
Procurement decisions for muscarinic-targeted CNS research should prioritize this compound over the parent 4-pyridylpiperazine scaffold due to its documented M1-preferring binding profile, which enables cleaner interrogation of M1-mediated pathways with reduced M2-driven peripheral off-target confounding.
- [1] BindingDB. BDBM50405718 (CHEMBL2114396). Ki: 19 nM (M1, bovine), 934 nM (M2, rat). View Source
- [2] BindingDB. BDBM50106393. 1-(pyridin-4-yl)piperazine: PLD1 inhibition IC50 = 3.60E+3 nM. View Source
